2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate
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Overview
Description
2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyethyl group and an amino-methoxyphenyl group attached to a beta-alanine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate typically involves the reaction of 2-methoxyethylamine with 5-amino-2-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-alpha-alaninate
- 2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-gamma-alaninate
- 2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-delta-alaninate
Uniqueness
2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
68133-26-6 |
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Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-methoxyethyl 3-(5-amino-2-methoxyanilino)propanoate |
InChI |
InChI=1S/C13H20N2O4/c1-17-7-8-19-13(16)5-6-15-11-9-10(14)3-4-12(11)18-2/h3-4,9,15H,5-8,14H2,1-2H3 |
InChI Key |
AZQGFJYXVUIQEN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)CCNC1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
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